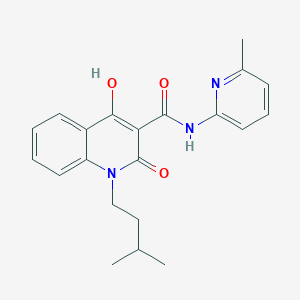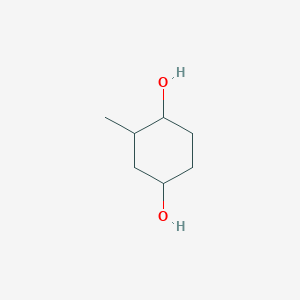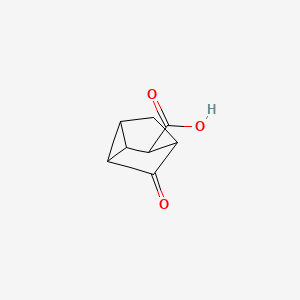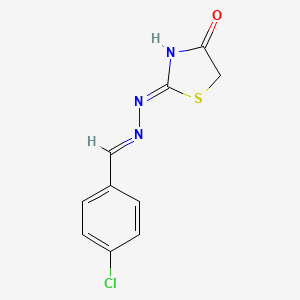
4-hydroxy-1-(3-methylbutyl)-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-HO-1(3-ME-BU)2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (6-ME-PYRIDIN-2-YL)AMIDE is a complex organic compound with the molecular formula C21H23N3O3 and a molecular weight of 365.436 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
The synthesis of 4-HO-1(3-ME-BU)2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (6-ME-PYRIDIN-2-YL)AMIDE involves multiple steps, typically starting with the preparation of the quinoline core. The synthetic route often includes:
Formation of the quinoline core: This can be achieved through various methods, such as the Skraup synthesis or the Friedländer synthesis.
Functionalization: Introduction of the hydroxy, oxo, and carboxylic acid groups.
Amide formation: Coupling the carboxylic acid with the 6-methyl-pyridin-2-yl amine under appropriate conditions, often using coupling reagents like EDCI or DCC.
Chemical Reactions Analysis
4-HO-1(3-ME-BU)2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (6-ME-PYRIDIN-2-YL)AMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The oxo group can be reduced to a hydroxy group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like PCC or KMnO4, reducing agents like NaBH4 or LiAlH4, and nucleophiles like amines or alcohols. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-HO-1(3-ME-BU)2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (6-ME-PYRIDIN-2-YL)AMIDE is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Similar compounds include:
- 4-HO-1-ME-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (PYRIDIN-2-YLMETHYL)-AMIDE
- 4-HO-1-ME-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (PYRIDIN-3-YLMETHYL)-AMIDE
- 4-HO-1-ME-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (PYRIDIN-4-YLMETHYL)-AMIDE
These compounds share a similar quinoline core but differ in the substituents attached to the core structure. The uniqueness of 4-HO-1(3-ME-BU)2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (6-ME-PYRIDIN-2-YL)AMIDE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H23N3O3 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
4-hydroxy-1-(3-methylbutyl)-N-(6-methylpyridin-2-yl)-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C21H23N3O3/c1-13(2)11-12-24-16-9-5-4-8-15(16)19(25)18(21(24)27)20(26)23-17-10-6-7-14(3)22-17/h4-10,13,25H,11-12H2,1-3H3,(H,22,23,26) |
InChI Key |
RQPDLBMJDKPCQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CCC(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-9-Anthrylmethylidene]-2-[(1-benzyl-1H-benzimidazol-2-YL)sulfanyl]acetohydrazide](/img/structure/B11997670.png)
![N'-[(E)-(4-ethoxy-2-hydroxyphenyl)methylidene]-2-(3-toluidino)acetohydrazide](/img/structure/B11997681.png)
![9-Chloro-5-methyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11997685.png)




![1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11997722.png)
![3-(4-ethoxyphenyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-4-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11997729.png)


![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11997771.png)

![4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11997777.png)
